molecular formula C24H29FN2O4 B12412692 Hydroxy Iloperidone-d4

Hydroxy Iloperidone-d4

Cat. No.: B12412692
M. Wt: 432.5 g/mol
InChI Key: SBKZGLWZGZQVHA-KFHHUZHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Iloperidone-d4 is a deuterated derivative of Hydroxy Iloperidone, a metabolite of the antipsychotic drug Iloperidone. This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C24H25D4FN2O4, and it has a molecular weight of 432.52 .

Preparation Methods

The preparation of Hydroxy Iloperidone-d4 involves the synthesis of Iloperidone followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:

    Synthesis of Iloperidone:

    Hydroxylation: The synthesized Iloperidone undergoes hydroxylation to form Hydroxy Iloperidone.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium to form this compound.

Chemical Reactions Analysis

Hydroxy Iloperidone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Biological Activity

Hydroxy Iloperidone-d4 is a deuterated derivative of Hydroxy Iloperidone, an active metabolite of Iloperidone, which is primarily used in the treatment of schizophrenia. This compound exhibits significant biological activity through its interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and implications for clinical use.

Chemical Structure and Properties

This compound has a molecular formula that includes deuterium atoms, enhancing its stability and potentially improving pharmacokinetic properties. The molecular weight is approximately 432.52 g/mol. The presence of deuterium allows for more precise tracking in metabolic studies, making it a valuable tool in pharmacological research.

This compound primarily functions as an antagonist at the following receptors:

  • Dopamine Receptors : Acts on D2 and D4 receptors.
  • Serotonin Receptors : Interacts with 5-HT2A and 5-HT2C receptors.

This receptor profile contributes to its antipsychotic effects by modulating dopaminergic and serotonergic signaling pathways, which are crucial in managing symptoms of schizophrenia such as psychosis and mood disturbances.

Pharmacological Profile

The pharmacological activity of this compound can be summarized in the following table:

Receptor Type Receptor Subtype Binding Affinity (Ki)
DopamineD26.3 nM
DopamineD4Not specified
Serotonin5-HT2A5.6 nM
Serotonin5-HT2CNot specified
NoradrenergicA10.36 nM
HistamineH1437 nM

The low affinity for histamine H1 and cholinergic muscarinic receptors suggests minimal sedation and cognitive impairment risks, making this compound a favorable option in long-term treatment scenarios .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Efficacy in Schizophrenia : A systematic review highlighted that iloperidone (and by extension, its metabolites) effectively prevents relapse in stabilized patients with schizophrenia. The time to relapse was significantly superior compared to placebo treatments .
  • Pharmacokinetic Studies : Research indicates that this compound has a bioavailability similar to its parent compound, with peak serum concentrations occurring within 2-4 hours post-administration. The half-life is approximately 13.5–14 hours, allowing for stable dosing regimens .
  • Influence on CYP Enzymes : Chronic administration of iloperidone has been shown to influence cytochrome P450 (CYP) enzymes involved in drug metabolism. Specifically, iloperidone decreased the activity of several CYP enzymes (e.g., CYP2D6) while increasing others (e.g., CYP2E1), suggesting potential metabolic interactions when co-administered with other drugs .

Implications for Research and Clinical Use

This compound serves as a crucial research tool for understanding the pharmacodynamics of antipsychotic medications without interference from naturally occurring isotopes. Its role in tracing metabolic pathways enhances our understanding of drug interactions and efficacy in treating psychiatric disorders.

Properties

Molecular Formula

C24H29FN2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D

InChI Key

SBKZGLWZGZQVHA-KFHHUZHISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Origin of Product

United States

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